Product packaging for 24,24-Difluoro-25-hydroxyvitamin D3(Cat. No.:)

24,24-Difluoro-25-hydroxyvitamin D3

Cat. No.: B12841507
M. Wt: 436.6 g/mol
InChI Key: LRNVEDCUBISUTC-HEOWMCSCSA-N
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Description

Overview of Vitamin D3 Metabolism and the Significance of its Metabolites

The vitamin D endocrine system is a crucial regulatory network essential for maintaining calcium and phosphorus homeostasis, which is vital for processes like bone mineralization, muscle contraction, and nerve conduction. oup.comfao.org Vitamin D itself is a group of fat-soluble seco-steroids; the most important forms in humans are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). wikipedia.orgnih.gov Vitamin D3 can be synthesized in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources. wikipedia.orgnih.gov

However, vitamin D is biologically inert and must undergo a two-step activation process to exert its effects. pnas.org The first step occurs primarily in the liver, where vitamin D is hydroxylated by the enzyme 25-hydroxylase (CYP2R1) to form 25-hydroxyvitamin D3 (25(OH)D3), also known as calcifediol. medscape.commedscape.com 25(OH)D3 is the major circulating form of vitamin D and is used as the primary indicator of a person's vitamin D status. medscape.comcreative-diagnostics.com

The second and final activation step takes place mainly in the kidneys. Here, 25(OH)D3 is hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), also known as calcitriol (B1668218). medscape.commedscape.comnih.gov Calcitriol is the most potent metabolite of vitamin D and functions as a steroid hormone. medscape.comnih.govrupahealth.com It exerts its biological effects by binding to the vitamin D receptor (VDR), a nuclear receptor present in the cells of many organs. wikipedia.orgfrontiersin.org This binding allows the VDR to act as a transcription factor, regulating the expression of numerous genes involved in a wide array of physiological processes. wikipedia.orgrupahealth.com

The primary and most well-understood function of calcitriol is the regulation of calcium and phosphate (B84403) levels. It achieves this by:

Increasing the intestinal absorption of calcium and phosphate. medscape.comoup.com

Decreasing the renal excretion of calcium and phosphate. medscape.com

Suppressing the production of parathyroid hormone (PTH). medscape.com

Regulating bone resorption. medscape.comoup.com

Beyond its classical role in mineral homeostasis, the discovery of VDRs in a vast number of cell types, including those of the immune system, brain, and pancreas, has revealed a much broader physiological significance for vitamin D. rupahealth.comnih.govtandfonline.com Research now suggests that calcitriol is involved in immunomodulation, cell proliferation and differentiation, and may play a role in protecting against various diseases, including cancer and neurodegenerative disorders. creative-diagnostics.comfrontiersin.orgnih.govcreighton.edu The inactivation of vitamin D metabolites is primarily carried out by the enzyme 24-hydroxylase (CYP24A1), which converts 25(OH)D3 and 1,25(OH)2D3 into less active forms. pnas.orgoup.com

Rationale for Chemical Modification and Analogue Development in Vitamin D Research

The potent and diverse biological activities of 1,25(OH)2D3 have made it a molecule of great interest for therapeutic applications. However, its powerful effect on calcium metabolism, known as its calcemic activity, presents a significant challenge. The development of synthetic vitamin D analogues aims to overcome this limitation by creating compounds that possess enhanced or selective biological activities while minimizing the risk of hypercalcemia.

The primary goals for developing vitamin D analogues include:

Separating Therapeutic Effects from Calcemic Effects: A major driver is to dissociate the desirable non-calcemic actions (e.g., anti-proliferative, pro-differentiative, immunomodulatory) from the potent calcemic effects. This would allow for the exploration of vitamin D's therapeutic potential in conditions like cancer, autoimmune diseases, and skin disorders without causing dangerous elevations in blood calcium levels.

Improving Metabolic Stability: The natural hormone 1,25(OH)2D3 is subject to rapid catabolism, primarily by the enzyme CYP24A1. Chemical modifications can block or slow down this degradation, leading to a longer biological half-life and potentially greater efficacy.

Enhancing Target-Tissue Specificity: Analogues can be designed to have altered affinities for the vitamin D receptor (VDR) or the vitamin D binding protein (DBP). This could lead to preferential uptake or action in specific tissues, thereby concentrating the desired effect where it is needed most and reducing systemic side effects.

Investigating Structure-Activity Relationships: The synthesis of various analogues is a critical tool for understanding the fundamental biology of the vitamin D endocrine system. By systematically modifying the structure of the vitamin D molecule and observing the resulting changes in biological activity, researchers can map the specific regions of the molecule responsible for its different functions. This knowledge is invaluable for designing more effective and safer compounds.

Fluorination is a common strategy employed in the chemical modification of vitamin D. The introduction of fluorine atoms can significantly alter the electronic properties of the molecule and block sites of metabolic attack, leading to increased stability and modified biological activity.

Historical Context of Fluorinated Vitamin D Analogues

One of the primary motivations for fluorination was to block the metabolic hydroxylation steps that activate or deactivate the vitamin D hormone. By replacing hydrogen atoms at key positions with fluorine, chemists could create "metabolically blocked" analogues. These blocked analogues became invaluable tools for researchers to probe the function of specific metabolic enzymes and to study the biological consequences of preventing certain metabolic conversions.

Early efforts in the 1970s and 1980s focused on fluorinating various positions on the vitamin D molecule, including C-1, C-23, C-24, C-25, and C-26. The synthesis of these compounds was often a complex multi-step process, requiring innovative chemical strategies. The resulting fluorinated analogues were then tested in various biological systems to assess their effects on calcium metabolism, cell differentiation, and their interaction with the vitamin D receptor (VDR) and the vitamin D binding protein (DBP). These studies provided crucial insights into the structure-activity relationships of vitamin D and paved the way for the development of more sophisticated and targeted analogues.

Specific Academic Importance of 24,24-Difluoro-25-hydroxyvitamin D3 as a Research Compound

Among the numerous fluorinated analogues synthesized, this compound holds a special place in vitamin D research. Its design is a prime example of targeted metabolic blockade. The C-24 position is a key site for the catabolism (breakdown) of vitamin D metabolites, a process mediated by the enzyme 24-hydroxylase (CYP24A1). By introducing two fluorine atoms at this position, the metabolic inactivation of the molecule is effectively blocked.

This metabolic blockade makes this compound a powerful research tool for several reasons:

Investigating the 24-Hydroxylation Pathway: As a substrate that cannot be hydroxylated at the C-24 position, this compound has been instrumental in studying the role and significance of the 24-hydroxylation pathway in regulating the activity of vitamin D.

Potentiated Biological Activity: By preventing its breakdown, the biological half-life of the molecule is extended. This often leads to a more potent and prolonged biological response compared to its non-fluorinated counterpart, 25-hydroxyvitamin D3.

Studying Non-Calcemic Effects: The enhanced potency of this compound (after it is converted to 24,24-difluoro-1,25-dihydroxyvitamin D3 in the body) allows researchers to study the non-calcemic effects of vitamin D, such as its role in cell differentiation and immune function, at lower concentrations. This helps to separate these effects from the dominant calcemic actions that can mask other biological responses.

The academic importance of this compound lies in its utility as a stable and potent analogue that has helped to elucidate the intricate mechanisms of vitamin D metabolism and action. Its development represents a key step in the broader effort to create synthetic vitamin D compounds with tailored biological profiles for research and potential therapeutic applications.

Convergent Synthesis Strategies for this compound

The most prevalent and efficient approach for the synthesis of this compound is a convergent strategy. nih.govresearchgate.net This methodology involves the independent synthesis of two key fragments, the A-ring and the CD-ring side-chain, which are then coupled to form the complete vitamin D skeleton. This approach allows for greater flexibility and efficiency in the preparation of various analogs.

A-Ring Fragment Synthesis and Modification

The A-ring fragment, typically in the form of a phosphine (B1218219) oxide, is a crucial component for the convergent synthesis. The synthesis of these A-ring synthons has been well-established, often starting from readily available chiral precursors like (S)-carvone. acs.org The synthesis involves a series of stereocontrolled reactions to introduce the necessary hydroxyl groups and the exocyclic double bond characteristic of the vitamin D triene system. The resulting A-ring phosphine oxide is a stable and versatile building block for the subsequent coupling reaction. acs.org

Starting Material Key Transformations Final Product Reference
(S)-CarvoneCriegee rearrangement, chemo- and stereoselective isomerization1α-hydroxy A-ring phosphine oxide acs.org

CD-Ring Fragment Synthesis with Difluorination at C24

A common and practical starting material for the CD-ring fragment is the Inhoffen-Lythgoe diol. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netrsc.org This diol, which can be obtained from the degradation of vitamin D2, provides the core C/D ring system with the correct stereochemistry. rsc.org The synthesis of the 24,24-difluoro-CD-ring ketone begins with the elongation of the side-chain from the Inhoffen-Lythgoe diol. nih.govresearchgate.netresearchgate.net

The introduction of the two fluorine atoms at the C24 position is a key step and can be achieved through different fluorination methods.

One common method is deoxyfluorination of a C24-keto precursor. This involves the use of reagents like diethylaminosulfur trifluoride (DAST) to convert a carbonyl group into a gem-difluoro group. nih.govmdpi.comdocumentsdelivered.comsemanticscholar.orgnih.gov

Another approach is electrophilic fluorination . This method utilizes an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in combination with a chiral auxiliary to achieve stereoselective fluorination at the C24 position. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov This method has been shown to be efficient for the synthesis of C24-fluoro-CD-rings. mdpi.comresearchgate.net

Fluorination Method Key Reagent(s) Substrate Reference
DeoxyfluorinationDiethylaminosulfur trifluoride (DAST)C24-keto intermediate nih.govsemanticscholar.org
Electrophilic FluorinationN-fluorobenzenesulfonimide (NFSI), Evans chiral auxiliaryCD-ring imide mdpi.comnih.gov

Key Coupling Reactions (e.g., Wittig-Horner Olefination, Reformatsky Reaction)

Once the A-ring phosphine oxide and the 24,24-difluoro-CD-ring ketone are synthesized, they are joined together using a key coupling reaction to form the triene system of the vitamin D molecule.

The Wittig-Horner (or Horner-Wadsworth-Emmons) olefination is the most widely used coupling method in this context. semanticscholar.orgacs.orgorganic-synthesis.comorganic-chemistry.orgnih.govwikipedia.orgconicet.gov.ar This reaction involves the deprotonation of the A-ring phosphine oxide to form a stabilized carbanion, which then reacts with the CD-ring ketone to produce the desired alkene with high stereoselectivity, predominantly yielding the E-alkene. organic-chemistry.orgwikipedia.org The resulting product contains the complete carbon skeleton of this compound.

The Reformatsky reaction has also been employed in the synthesis of the side-chain of 24,24-difluorinated vitamin D analogs. nih.gov This reaction involves the use of an α-halo ester and a metal, such as zinc, to form an organozinc reagent that can then react with a ketone to build the carbon skeleton of the side-chain, including the introduction of the precursor to the 25-hydroxy group. nih.gov

Coupling Reaction Reactants Product Key Features
Wittig-Horner OlefinationA-ring phosphine oxide, 24,24-difluoro-CD-ring ketoneThis compound precursorHigh (E)-alkene selectivity
Reformatsky Reactionα-halo ester, zinc, ketoneβ-hydroxy ester (side-chain precursor)Forms C-C bond and introduces hydroxyl group

Alternative and Stereoselective Synthetic Routes for this compound Isomers

While the convergent synthesis described above is the most common approach, research has also focused on developing alternative and stereoselective routes to access specific isomers of fluorinated vitamin D3 analogs. For instance, stereoselective synthesis of (24R)- and (24S)-24-fluoro-25-hydroxyvitamin D3 has been achieved through methods like Sharpless asymmetric dihydroxylation to introduce a stereocenter at C24, followed by deoxyfluorination. nih.govmdpi.comdocumentsdelivered.comsemanticscholar.orgnih.gov These stereoselective syntheses are crucial for studying the structure-activity relationships of different isomers.

The development of stereoselective electrophilic fluorination methods using chiral auxiliaries also provides a pathway to access specific stereoisomers of C24-fluorinated vitamin D analogs. mdpi.comresearchgate.net These advanced synthetic strategies allow for the precise control of the stereochemistry at the C24 position, enabling the synthesis of individual diastereomers for biological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42F2O2 B12841507 24,24-Difluoro-25-hydroxyvitamin D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H42F2O2

Molecular Weight

436.6 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H42F2O2/c1-18-8-11-22(30)17-21(18)10-9-20-7-6-15-26(5)23(12-13-24(20)26)19(2)14-16-27(28,29)25(3,4)31/h9-10,19,22-24,30-31H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22+,23-,24?,26-/m1/s1

InChI Key

LRNVEDCUBISUTC-HEOWMCSCSA-N

Isomeric SMILES

C[C@H](CCC(C(C)(C)O)(F)F)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(CCC(C(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

Molecular Mechanisms of Action of 24,24 Difluoro 25 Hydroxyvitamin D3

Interactions with the Vitamin D Receptor (VDR)

The genomic actions of 24,24-Difluoro-25-hydroxyvitamin D3 are initiated by its binding to the VDR, a ligand-activated transcription factor that plays a pivotal role in regulating gene expression. This interaction is the primary determinant of the compound's potency and subsequent cellular responses.

Ligand Binding Affinity to VDR

Research indicates that this compound exhibits a notable binding affinity for the VDR. One study found that it demonstrated a 1.8-times higher binding affinity for the human VDR (hVDR) compared to its non-fluorinated counterpart, 25-hydroxyvitamin D3 mdpi.comsemanticscholar.org. In studies utilizing the chick intestinal cytosol receptor, this compound was also found to be more active than 25-hydroxyvitamin D3 nih.gov.

Unexpectedly, this enhanced affinity is in contrast to other fluorinated analogues. For instance, while monofluorination at the C24 position can mildly impair binding, the presence of two fluorine atoms in this compound results in a higher binding affinity than these monofluorinated versions semanticscholar.org. This suggests that the difluorination at the C-24 position creates a favorable interaction within the ligand-binding pocket of the VDR.

Furthermore, its 1α-hydroxylated form, 24,24-Difluoro-1,25-dihydroxyvitamin D3, demonstrates a binding affinity equal to that of 1,25-dihydroxyvitamin D3, the body's natural active form of vitamin D nih.gov. This hydroxylated metabolite is also noted to be 10 times more active than 1,24R,25-trihydroxyvitamin D3 in this system nih.gov.

Relative VDR Binding Affinity

CompoundRelative Binding Affinity Compared to 25-hydroxyvitamin D3Receptor Source
This compound1.8 times higherHuman VDR
This compoundMore activeChick intestinal cytosol receptor
23,23-Difluoro-25-hydroxyvitamin D3~12 times lowerHuman VDR

Conformational Changes Induced in VDR by this compound Binding

Upon ligand binding, the VDR undergoes a series of conformational changes that are critical for its subsequent interactions with other proteins and DNA. However, specific studies detailing the precise conformational shifts induced in the VDR upon binding of this compound are not extensively documented in the available scientific literature. It is generally understood that ligand binding stabilizes an active conformation of the VDR's ligand-binding domain, facilitating the recruitment of coactivator proteins.

VDR-Retinoid X Receptor (RXR) Heterodimerization

The ligand-bound VDR typically forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex is the functional unit that binds to DNA and modulates gene transcription. While this is a fundamental step in the action of vitamin D compounds, specific research focusing on the influence of this compound on the efficiency and stability of VDR-RXR heterodimer formation has not been specifically detailed. The general mechanism involves the ligand-activated VDR partnering with RXR, a process that is essential for its genomic function nih.govnih.gov.

Binding to Vitamin D Response Elements (VDREs) and Gene Transcription Modulation

The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes nih.govnih.gov. This binding initiates either the recruitment of coactivator or corepressor complexes, leading to the upregulation or downregulation of gene transcription. While this compound is known to be biologically active, implying it effectively modulates gene transcription, specific studies mapping its unique gene regulatory profile or its binding efficacy to various VDREs are not widely available. The activation of target genes, such as CYP24A1 (the gene encoding the vitamin D-catabolizing enzyme 24-hydroxylase), is a hallmark of VDR activation mdpi.com.

Modulation of VDR Co-regulator Recruitment (Coactivators and Corepressors)

The interaction of this compound with the Vitamin D Receptor (VDR) is a critical aspect of its molecular action. Upon binding to the VDR, the receptor undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). nih.gov This complex then binds to Vitamin D Response Elements (VDREs) on target genes, recruiting a suite of co-regulator proteins—coactivators and corepressors—that ultimately modulate gene transcription.

Studies on various vitamin D analogs have demonstrated that structural modifications can lead to differential recruitment of these co-regulators. nih.gov For example, certain analogs can enhance the binding of specific coactivators to the VDR transcriptional complex. nih.gov While the specific co-regulator profile recruited by this compound is not explicitly detailed, its enhanced binding affinity for the VDR suggests that it effectively initiates these downstream transcriptional events. The binding of this compound to the chick intestinal cytosol receptor is more active than that of 25-hydroxyvitamin D3. nih.gov

Influence of Fluorine Atoms on Molecular Stability and Target Interactions

The introduction of fluorine atoms at the C24 position significantly impacts the molecular properties of this compound. Fluorine substitution is a known strategy in medicinal chemistry to improve metabolic stability and enhance binding affinity to target proteins. semanticscholar.orgsemanticscholar.org

Specifically, the C-F bonds are highly stable in vivo, which prevents hydroxylation at the C-24 position. nih.gov This is a crucial feature, as 24-hydroxylation is a key step in the catabolic pathway of vitamin D metabolites, catalyzed by the enzyme CYP24A1. semanticscholar.orgsemanticscholar.org By blocking this hydroxylation, this compound exhibits marked resistance to degradation by CYP24A1, thereby prolonging its biological half-life. semanticscholar.orgnih.gov

The fluorine atoms also influence the molecule's interaction with the VDR. Unexpectedly, this compound shows a higher binding affinity for the human VDR (hVDR) compared to its mono-fluorinated counterparts and even natural 25-hydroxyvitamin D3. semanticscholar.orgnih.govmdpi.com This enhanced affinity contributes to its potent biological activity. nih.gov

CompoundRelative hVDR Binding Affinity (Compared to 25(OH)D3)Resistance to CYP24A1 Metabolism
25-hydroxyvitamin D3 1.0Standard
(24S)-24-Fluoro-25-hydroxyvitamin D3 Slightly lower than 25(OH)D3Similar to 25(OH)D3
(24R)-24-Fluoro-25-hydroxyvitamin D3 Slightly lower than 25(OH)D3More resistant than 25(OH)D3
This compound Higher than 25(OH)D3 and mono-fluorinated analogs nih.govmdpi.comMarkedly resistant semanticscholar.orgnih.gov

Interaction with Other Nuclear Receptors and Signaling Pathways

Beyond its primary interaction with the VDR, evidence suggests that vitamin D metabolites and their analogs can engage with other cellular signaling pathways.

Recent research has identified 25-hydroxyvitamin D3 as an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which is crucial for lipid homeostasis. nih.govnih.gov This action is independent of the VDR and involves the direct interaction of the vitamin D metabolite with the SREBP cleavage-activating protein (SCAP). nih.gov This interaction leads to the degradation of both SCAP and SREBP, thereby suppressing lipogenesis. nih.govnih.gov A VDR-silent vitamin D analog, KK-052, which contains a 24,24-difluoro group, has been developed as a selective SREBP/SCAP inhibitor. jst.go.jp This suggests that this compound may also possess the ability to modulate lipid metabolism through this VDR-independent mechanism.

Vitamin D derivatives have been shown to interact with the Related Orphan Receptors RORα and RORγ. Specifically, noncalcemic derivatives such as 20-hydroxyvitamin D3 and 20,23-dihydroxyvitamin D3 act as antagonists or inverse agonists for both RORα and RORγ. nih.gov These receptors are involved in various physiological processes, including the regulation of immune responses. While direct studies on this compound are not available, the potential for cross-reactivity with RORs represents an area for further investigation into its broader biological effects.

There is evidence of a functional cross-talk between the VDR and the Aryl Hydrocarbon Receptor (AhR) signaling pathways in human tissues, including the skin. nih.gov Some non-classical vitamin D derivatives can mediate their effects through binding to alternate receptors like the AhR. nih.gov This interaction between the VDR and AhR signaling networks suggests a more complex and orchestrated regulation of gene expression by vitamin D compounds than previously understood. The specific interactions of this compound with the AhR pathway have yet to be fully elucidated but represent a potential avenue for its diverse biological activities.

Biological Activities and Preclinical Investigations of 24,24 Difluoro 25 Hydroxyvitamin D3

Cellular Differentiation and Proliferation Studies (in vitro models)

In vitro studies using various cell lines have been instrumental in characterizing the direct cellular effects of 24,24-Difluoro-25-hydroxyvitamin D3 and its analogs. These studies have primarily focused on their potential to induce cellular differentiation and inhibit proliferation, which are key markers for potential therapeutic applications.

The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying the differentiation-inducing effects of vitamin D compounds. While direct studies on this compound are limited, research on its 1α-hydroxylated form provides significant insights. The analog, 24,24-difluoro-1α,25-dihydroxyvitamin D3, has been shown to be a potent inducer of differentiation in HL-60 cells. In one study, it was found to be four to seven times more potent than 1α,25-dihydroxyvitamin D3 in inducing phagocytosis and the expression of the C3 rosette formation, both markers of monocytic differentiation. nih.gov This suggests that blocking 24-hydroxylation can enhance the differentiation-inducing activity of the vitamin D molecule.

Further studies on other structurally related analogs support the role of 24-fluorination in enhancing biological activity. For instance, 24-homo- and 26-homo-1,25-dihydroxyvitamin D3 analogs were found to be approximately 10-fold more potent than 1,25-dihydroxyvitamin D3 in inducing the differentiation of HL-60 cells. nih.govpnas.org Similarly, 1α,25-dihydroxy-19-norvitamin D analogs with 24,24-difluoro substitution have demonstrated superiority over 1α,25-(OH)2D3 in promoting HL-60 cell differentiation. nih.gov

Comparative Differentiation-Inducing Activity of Vitamin D Analogs in HL-60 Cells

CompoundRelative Potency vs. 1α,25(OH)2D3Reference
24,24-Difluoro-1α,25-dihydroxyvitamin D34-7 times more potent nih.gov
24-Homo-1,25-dihydroxyvitamin D3~10 times more potent nih.govpnas.org
26-Homo-1,25-dihydroxyvitamin D3~10 times more potent nih.govpnas.org

Mechanistic Studies in Animal Models (excluding clinical human trial data)

Animal models, particularly rodent models of vitamin D deficiency, have been crucial for understanding the in vivo effects of this compound on systemic physiological processes, including calcium homeostasis and bone health.

A primary function of vitamin D is the regulation of calcium balance, which involves stimulating intestinal calcium absorption and mobilizing calcium from bone stores. Studies in vitamin D-deficient rats have consistently shown that this compound is virtually as effective as its natural counterpart, 25-hydroxyvitamin D3, in stimulating both intestinal calcium transport and bone calcium mobilization. nih.govnih.gov The time course of these responses is also reported to be nearly identical for both compounds. nih.gov This indicates that the 24-hydroxylation pathway is not essential for these classical vitamin D functions.

In contrast, the 1α-hydroxylated form, 24,24-difluoro-1,25-dihydroxyvitamin D3, exhibits significantly higher potency. It is estimated to be 5 to 10 times more active than 1,25-dihydroxyvitamin D3 in vivo for stimulating intestinal calcium transport and bone calcium mobilization. mdpi.com

Comparative Activity of this compound and 25-hydroxyvitamin D3 on Calcium Homeostasis in Vitamin D-Deficient Rats

Biological ActivityRelative Potency of this compound vs. 25-hydroxyvitamin D3Reference
Intestinal Calcium TransportAlmost identically active nih.govnih.gov
Bone Calcium MobilizationAlmost identically active nih.govnih.gov

The role of this compound in skeletal health has been investigated in animal models of rickets and during normal development. In vitamin D-deficient rats, this compound is as effective as 25-hydroxyvitamin D3 in healing the rachitic lesions of the epiphyseal plate cartilage and in promoting the mineralization of bone. nih.gov

Long-term studies where this compound was the sole source of vitamin D for weanling rats from vitamin D-deficient mothers revealed no skeletal abnormalities. core.ac.uk The femur organic and ash weights in these animals were comparable to those treated with 25-hydroxyvitamin D3, indicating normal bone mineralization. core.ac.uk Furthermore, in young rat pups born to vitamin D-deficient mothers, this compound and 25-hydroxyvitamin D3 were found to be equally potent in supporting bone growth and mineralization. mdpi.comjst.go.jp These findings collectively provide strong evidence that the 24-hydroxylation of 25-hydroxyvitamin D3 is not a prerequisite for normal bone development and mineralization in rats.

Parathyroid hormone (PTH) is a key regulator of calcium and vitamin D metabolism. The active form of vitamin D, 1,25-dihydroxyvitamin D3, is known to suppress PTH gene transcription and secretion. However, a review of the scientific literature did not yield any studies that specifically examined the direct effect of this compound on PTH secretion in animal perfusion models. Existing research has focused on other vitamin D metabolites. For instance, in vitro studies using primary cultures of bovine parathyroid cells have demonstrated that both 1,25-dihydroxyvitamin D3 and, to a lesser extent, 25-hydroxyvitamin D3 can suppress PTH secretion. nih.gov

Influence on CYP24A1 Enzyme Expression and Activity

This compound has demonstrated a significant ability to induce the transcription of the CYP24A1 gene. nih.govmdpi.com CYP24A1, also known as 24-hydroxylase, is the primary enzyme responsible for the catabolism of vitamin D metabolites. wikipedia.orguwa.edu.au Its expression is tightly regulated by the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), through a negative feedback loop. mdpi.comwikipedia.org When calcitriol (B1668218) binds to the vitamin D receptor (VDR), it strongly induces the expression of CYP24A1, which in turn inactivates calcitriol, thereby controlling its levels. mdpi.com

Analogues of vitamin D that bind effectively to the VDR can also trigger this induction. mdpi.com Studies on various fluorinated analogues, including those of 1α,25-dihydroxy-19-norvitamin D, have shown high potency in inducing the transcription of the vitamin D-24-hydroxylase (24-OHase) gene. nih.gov This induction is a key indicator of the biological activity of a vitamin D compound, as it reflects the activation of the VDR-mediated signaling pathway.

Comparative Biological Potency with Native Vitamin D Metabolites and Other Synthetic Analogues

The biological potency of this compound has been compared to its native counterpart, 25-hydroxyvitamin D3, and other synthetic analogues in various preclinical studies. In early investigations using vitamin D-deficient rats, this compound was found to be almost identically active to 25-hydroxyvitamin D3 in a range of physiological functions. nih.gov These included the stimulation of intestinal calcium transport, mobilization of calcium from bone, healing of rachitic cartilage, and elevation of serum inorganic phosphorus. nih.gov

However, in other assay systems, differences in potency have been observed. For instance, some studies have reported that 24,24-difluoro-1α,25-dihydroxyvitamin D3 is four times more potent than 1α,25-dihydroxyvitamin D3. researchmap.jp The introduction of difluoro substitution at the 24-position can also alter the biological activity profile of other vitamin D analogues, such as 1α,25-dihydroxy-19-norvitamin D3. jst.go.jp

The binding affinity of these compounds to the vitamin D receptor (VDR) is a key determinant of their biological activity. Unexpectedly, this compound has shown a higher binding affinity for the human VDR (hVDR) compared to its mono-fluorinated counterparts, (24S)-24-F-25(OH)D3 and (24R)-24-F-25(OH)D3. mdpi.com

Relative hVDR Binding Affinity of 24-Fluorinated 25(OH)D3 Analogues

CompoundRelative hVDR Binding Affinity (%)
25(OH)D3 (Natural Ligand)100
(24S)-24-F-25(OH)D3Slightly lower than 25(OH)D3
(24R)-24-F-25(OH)D3Slightly lower than 25(OH)D3
24,24-Difluoro-25(OH)D3180

Data sourced from: mdpi.comresearchgate.net

Mechanistic Insights into Resistance to Catabolism by CYP24A1

A defining characteristic of this compound is its resistance to catabolism by the CYP24A1 enzyme. researchgate.netnih.gov The CYP24A1 enzyme primarily hydroxylates vitamin D metabolites at the C-24 and C-23 positions, initiating their degradation. mdpi.comacs.org The introduction of two fluorine atoms at the C-24 position effectively blocks this metabolic pathway. jst.go.jp

The mechanism of this resistance lies in the high electronegativity and strength of the carbon-fluorine (C-F) bond. jst.go.jp The C-F bond has a significant ionic character, which prevents the oxidative attack by the CYP24A1 enzyme. jst.go.jp This blockage of hydroxylation at the C-24 position is a key strategy in the design of metabolically stable vitamin D analogues. jst.go.jp

Studies comparing mono- and di-fluorinated analogues have provided further insight. For instance, (24R)-24-fluoro-25-hydroxyvitamin D3 was found to be more resistant to CYP24A1-dependent metabolism than its (24S)-isomer. mdpi.comnih.gov This suggests that the stereochemistry at the C-24 position also influences the interaction with the enzyme's active site. However, the presence of two fluorine atoms, as in this compound, provides a more robust blockade of catabolism. researchgate.net

Metabolic Resistance of Fluorinated 25(OH)D3 Analogues to CYP24A1

CompoundRelative Resistance to CYP24A1 Metabolism
25(OH)D3Baseline
(24S)-24-F-25(OH)D3More resistant than 25(OH)D3
(24R)-24-F-25(OH)D3More resistant than (24S)-isomer
24,24-Difluoro-25(OH)D3High resistance

Data compiled from: mdpi.comresearchgate.netnih.gov

Metabolism and Pharmacokinetics of 24,24 Difluoro 25 Hydroxyvitamin D3 in Biological Systems Non Human

Major Metabolic Pathways of 24,24-Difluoro-25-hydroxyvitamin D3

The metabolism of this compound is primarily characterized by its resistance to the typical catabolic pathway of vitamin D compounds and its efficient conversion to a biologically active form.

A key feature of this compound is its marked resistance to hydroxylation at the C-24 position, a reaction catalyzed by the enzyme CYP24A1 (25-hydroxyvitamin D3 24-hydroxylase) nih.govsemanticscholar.org. This enzyme is a primary catalyst in the deactivation pathway of vitamin D metabolites semanticscholar.orgnih.gov. The carbon-fluorine bonds at the C-24 position are exceptionally stable and block the oxidative action of CYP24A1 nih.govjst.go.jp.

In vivo studies in vitamin D-deficient rats have demonstrated this resistance. When these rats were administered this compound, no 24,25-dihydroxyvitamin D3 was detected in their serum. In contrast, significant amounts of 24,25-dihydroxyvitamin D3 were found in the serum of rats given the non-fluorinated 25-hydroxyvitamin D3 nih.gov. Further in vitro experiments using kidney homogenates from vitamin D-replete chickens, which are rich in CYP24A1, showed no production of 24,25-dihydroxyvitamin D3 from the 24,24-difluoro analog, while the same preparations readily converted 25-hydroxyvitamin D3 nih.gov.

The following table summarizes the hydroxylation activity of human CYP24A1 towards 25-hydroxyvitamin D3 and its C-24 fluorinated analogs, illustrating the significant resistance of the difluorinated compound.

SubstrateHydroxylation Activity (nmol/min/nmol-P450)
25(OH)D35.0 ± 1.8
(24S)-24-F-25(OH)D34.8 ± 1.5
(24R)-24-F-25(OH)D31.6 ± 0.5
24,24-F2-25(OH)D3 0.53 ± 0.12
Data sourced from a study on the hydroxylation activities of human CYP24A1 semanticscholar.org.

Despite its resistance to C-24 hydroxylation, this compound serves as a substrate for 1α-hydroxylation, a critical activation step in the vitamin D metabolic pathway. This reaction is catalyzed by the enzyme CYP27B1 (25-hydroxyvitamin D3 1α-hydroxylase), primarily in the kidney nih.gov.

Studies using kidney homogenates from vitamin D-deficient chickens have shown that this compound is efficiently converted to 24,24-Difluoro-1,25-dihydroxyvitamin D3 nih.gov. This fluorinated active metabolite has been found to be equipotent to the natural hormone, 1,25-dihydroxyvitamin D3, in binding to the chick intestinal cytosol receptor nih.gov.

While direct evidence for other metabolic transformations of this compound is limited, the metabolism of other vitamin D compounds suggests potential pathways. Epimerization at the C-3 position is a known metabolic route for vitamin D metabolites. For instance, the epimerization of the 3-hydroxy group has been identified as a new metabolic pathway for (24R)-24,25-dihydroxyvitamin D3 in rats, leading to the formation of 3-epi-24,25(OH)2D3 nih.gov. In cats, C-3 epimers of 25(OH)D3, 25(OH)D2, and 24,25R(OH)2D3 have been observed frontiersin.org. It is plausible that this compound could also undergo such epimerization.

Side-chain cleavage is the ultimate step in the catabolic cascade of vitamin D, leading to the formation of calcitroic acid. This process is initiated by CYP24A1 semanticscholar.orgnih.gov. Given the resistance of this compound to CYP24A1-mediated hydroxylation, it is expected that subsequent side-chain cleavage would also be significantly hindered.

Enzyme Systems Involved in its Metabolism (e.g., CYP2R1, CYP27B1, CYP24A1)

CYP2R1 : This is the principal 25-hydroxylase in the liver that converts vitamin D3 to 25-hydroxyvitamin D3 nih.gov. While this compound is already 25-hydroxylated, this enzyme is crucial for the initial step in the synthesis of its non-fluorinated counterpart.

CYP27B1 : Located primarily in the mitochondria of the kidney, this enzyme is responsible for the 1α-hydroxylation of 25-hydroxyvitamin D3 and its analogs, including this compound, to their hormonally active forms nih.govnih.gov.

CYP24A1 : This mitochondrial enzyme is the key catabolic enzyme for vitamin D metabolites, catalyzing hydroxylation at the C-24 and C-23 positions nih.gov. As extensively discussed, this compound is a poor substrate for this enzyme, which contributes to its prolonged biological activity nih.govsemanticscholar.org.

The following table provides a summary of the key enzymes and their roles in the metabolism of vitamin D and its fluorinated analog.

EnzymeLocationFunction in Vitamin D MetabolismInteraction with this compound
CYP2R1 Endoplasmic Reticulum (Liver)25-hydroxylation of Vitamin D3Not a direct substrate
CYP27B1 Mitochondria (Kidney)1α-hydroxylation of 25(OH)D3Catalyzes conversion to 24,24-Difluoro-1,25-dihydroxyvitamin D3 nih.gov
CYP24A1 Mitochondria (Kidney)24- and 23-hydroxylation (catabolism) of 25(OH)D3 and 1,25(OH)2D3Exhibits significant resistance to hydroxylation nih.govsemanticscholar.org

Distribution and Clearance in Animal Models

The distribution and clearance of vitamin D metabolites are crucial aspects of their pharmacokinetics. While specific studies on the distribution and clearance of this compound are not extensively detailed in the available literature, inferences can be drawn from studies on related vitamin D compounds.

The resistance of this compound to CYP24A1-mediated catabolism suggests that it would have a longer biological half-life and slower clearance compared to its non-fluorinated counterpart. The lack of 24-hydroxylation prevents the progression down the catabolic pathway that leads to excretion nih.gov.

Studies in rats have demonstrated a strong correlation between the serum levels of vitamin D metabolites and their concentrations in brain tissue nih.govnih.gov. Research on 25-hydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 in rats has shown that their levels in the brain are significantly correlated with their respective serum concentrations nih.govnih.gov. This suggests that serum levels of vitamin D metabolites can be indicative of their bioavailability in the central nervous system nih.gov.

For instance, a study using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify 25(OH)D3 and 24,25(OH)2D3 in the serum and brain of rats found a high correlation between the levels in these two compartments nih.govnih.gov. The determination coefficient (r²) for the correlation between serum and brain levels was 0.6710 for 25(OH)D3 and 0.8219 for 24,25(OH)2D3 nih.gov.

While this research was not conducted with this compound, it is reasonable to hypothesize that a similar positive correlation between serum and brain tissue levels would exist for this fluorinated analog.

Metabolic Stability and Biological Half-Life in Preclinical Models

The metabolic stability of this compound has been a key focus of preclinical research, as the introduction of fluorine atoms at the 24-position was designed to block hydroxylation at this site, a critical step in the catabolism of vitamin D compounds. This structural modification significantly enhances the compound's resistance to degradation, thereby potentially prolonging its biological activity.

In vivo studies in vitamin D-deficient rats have demonstrated the metabolic stability of this compound. When administered to these animals, the metabolite 24,25-dihydroxyvitamin D3 was not detected in the serum. This is in stark contrast to the administration of 25-hydroxyvitamin D3, which results in large amounts of 24,25-dihydroxyvitamin D3. nih.gov This finding provides strong evidence that the C-24 carbon of this compound cannot be hydroxylated in vivo. nih.gov

These in vivo observations are further supported by in vitro experiments using kidney homogenates. Incubation of this compound with kidney homogenate from vitamin D-replete chickens did not yield 24,25-dihydroxyvitamin D3. nih.gov However, kidney homogenates from vitamin D-deficient chickens were capable of converting this compound to 24,24-difluoro-1,25-dihydroxyvitamin D3, indicating that the 1α-hydroxylation pathway remains accessible for this analog. nih.gov

The resistance to 24-hydroxylation is a direct consequence of the difluorination at the C-24 position. The primary enzyme responsible for the 24-hydroxylation of vitamin D metabolites is cytochrome P450 24A1 (CYP24A1). The fluorine atoms effectively block the action of this enzyme at the 24-position.

Detailed Research Findings

The following table summarizes the comparative hydroxylation activities of human CYP24A1 towards 25-hydroxyvitamin D3 and its C-24 fluorinated analogs.

SubstrateHydroxylation Activity (nmol/min/nmol-P450)
25-hydroxyvitamin D35.0 ± 1.8
(24S)-24-Fluoro-25-hydroxyvitamin D34.8 ± 1.5
(24R)-24-Fluoro-25-hydroxyvitamin D31.6 ± 0.5
This compound0.53 ± 0.12

Advanced Analytical Methodologies for Characterization and Quantification of 24,24 Difluoro 25 Hydroxyvitamin D3

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Applications

HPLC-MS/MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This combination allows for the effective isolation of 24,24-Difluoro-25-hydroxyvitamin D3 from other vitamin D metabolites and endogenous compounds in biological matrices, followed by its accurate quantification. The use of HPLC-MS/MS has been instrumental in advancing research into the metabolism of this fluorinated vitamin D analog.

Sample Preparation and Derivatization Techniques for Enhanced Sensitivity

The analysis of this compound and other vitamin D metabolites in biological fluids often requires extensive sample preparation to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). sigmaaldrich.comwaters.comresearchgate.netnih.gov

Protein Precipitation: This initial step, often using acetonitrile (B52724) or a mixture of zinc sulfate (B86663) and methanol, removes the majority of proteins from the sample, which can interfere with the analysis. sigmaaldrich.comwaters.com

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE with organic solvents like hexane (B92381) and ethyl acetate (B1210297) is used to selectively extract the lipophilic vitamin D metabolites from the aqueous sample. nih.govlcms.cz

Solid-Phase Extraction (SPE): SPE offers a more automated and controlled way to clean up and concentrate samples. It utilizes cartridges packed with a solid adsorbent that retains the analytes of interest while allowing interfering compounds to pass through. nih.gov

To further enhance sensitivity and improve chromatographic performance, derivatization is often employed. Vitamin D metabolites can be derivatized with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD). waters.comresearchgate.netnih.gov This process modifies the chemical structure of the analyte, improving its ionization efficiency in the mass spectrometer and shifting its mass-to-charge ratio to a region with less background noise, thereby increasing the signal-to-noise ratio and lowering the limits of detection. waters.com

Method Development for Simultaneous Quantification of Vitamin D Metabolites and Analogues

Given the complex metabolic pathways of vitamin D, there is a growing interest in methods that can simultaneously measure multiple vitamin D metabolites and their analogs, including this compound. lcms.czbham.ac.uk Developing such methods presents challenges due to the structural similarity of these compounds. However, by optimizing chromatographic conditions and mass spectrometric parameters, it is possible to achieve the necessary separation and selective detection. bham.ac.uk These multi-analyte methods provide a more comprehensive picture of vitamin D metabolism and how it is affected by synthetic analogs. bham.ac.ukiiarjournals.org A key aspect of this is the chromatographic separation of isomers, such as 3-epi-25-hydroxyvitamin D3, to prevent inaccurate measurements. lcms.cz

Quantification in Various Biological Matrices (e.g., serum, tissue homogenates in animal models)

The analytical methods developed for this compound have been successfully applied to its quantification in a variety of biological matrices. In preclinical studies, this includes serum and tissue homogenates from animal models, such as rats. nih.govnih.gov The ability to measure the concentration of this compound in different tissues is essential for pharmacokinetic studies, which investigate its absorption, distribution, metabolism, and excretion. These studies have demonstrated a strong correlation between the levels of vitamin D metabolites in serum and brain tissue, suggesting that serum levels can be indicative of bioavailability in the brain. nih.govnih.gov Methods have also been developed for quantification in human serum and even urine, offering less invasive options for monitoring. lcms.cznih.gov

Evaluation of Analytical Performance Specifications and Biological Variation

The validation of any analytical method is critical to ensure the reliability of the data it generates. For methods quantifying this compound, this involves a thorough evaluation of several performance characteristics. These include:

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or by participating in external quality assessment schemes (EQAS). nist.govnih.govwaters.com

Precision: The degree of agreement among repeated measurements, expressed as the coefficient of variation (CV).

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. sigmaaldrich.com

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Specificity: The ability of the method to measure the analyte of interest without interference from other compounds in the sample.

Understanding the biological variation of this compound and its metabolites is also important for interpreting the results of clinical and preclinical studies.

Spectroscopic Characterization (e.g., NMR, GC/MS, X-ray Crystallography for structure confirmation)

While HPLC-MS/MS is the primary tool for quantification, other spectroscopic techniques are indispensable for the initial structural confirmation and characterization of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of a molecule, allowing for the unambiguous identification of the compound and its stereoisomers. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS): Although less common for routine quantification of vitamin D metabolites due to the need for derivatization to increase volatility, GC/MS can be a powerful tool for structural elucidation, particularly when analyzing fragmentation patterns. nih.gov

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound, confirming its absolute stereochemistry. researchgate.net

These spectroscopic methods are crucial during the synthesis and initial characterization of new vitamin D analogs like this compound, ensuring the correct compound is being studied. mdpi.com

ParameterTechniqueApplication
Quantification HPLC-MS/MSGold standard for sensitive and specific measurement in biological fluids.
Accuracy Isotope Dilution LC-MS/MSReference method providing high accuracy and precision by correcting for matrix effects.
Sensitivity Enhancement Derivatization (e.g., with PTAD, DMEQ-TAD)Improves ionization efficiency and reduces background noise in mass spectrometry.
Sample Cleanup Protein Precipitation, LLE, SPERemoval of interfering substances from biological matrices.
Structural Confirmation NMR SpectroscopyDetailed structural elucidation and identification of isomers.
Structural Analysis GC/MSAnalysis of fragmentation patterns for structural information.
3D Structure Determination X-ray CrystallographyDefinitive determination of the three-dimensional molecular structure.

Structure Activity Relationship Sar Studies and Analog Development Principles for 24,24 Difluoro 25 Hydroxyvitamin D3

Impact of Difluorination at C24 on VDR Binding Affinity and Selectivity

The introduction of two fluorine atoms at the C24 position of 25-hydroxyvitamin D3 has a notable impact on its interaction with the vitamin D receptor (VDR). Research indicates that 24,24-difluoro-25-hydroxyvitamin D3 exhibits a higher binding affinity for the VDR compared to its non-fluorinated parent compound, 25-hydroxyvitamin D3. mdpi.comnih.gov In one study, this compound demonstrated a 1.8-times higher binding affinity than 25(OH)D3. mdpi.com Another study found that 24,24-difluoro-1α,25-dihydroxyvitamin D3 binds to the chick intestinal cytosol receptor with an affinity equal to that of the natural hormone, 1α,25-dihydroxyvitamin D3. nih.gov

This enhanced binding can be attributed to the strong electron-withdrawing nature of the fluorine atoms, which can alter the electronic distribution and conformation of the side chain, leading to more favorable interactions within the VDR's ligand-binding pocket. nih.gov Interestingly, while difluorination at C24 enhances VDR binding, monofluorination at the same position can have a mildly impairing effect on the binding affinity. nih.govmdpi.com

Furthermore, the position of fluorination on the side chain is critical. For instance, 23,23-difluoro-25-hydroxyvitamin D3 showed a significantly lower binding affinity to the human VDR (hVDR) than its non-fluorinated counterpart, suggesting that fluorination at the C23 position is detrimental to VDR binding. mdpi.com

The enhanced VDR binding affinity of 24,24-difluorinated analogs often translates to increased biological potency. For example, 24,24-difluoro-1α,25-dihydroxyvitamin D3 was found to be four to seven times more potent than 1α,25-dihydroxyvitamin D3 in inducing the differentiation of human myeloid leukemia cells (HL-60), despite both compounds having a similar affinity for the cytosol receptor. nih.gov This suggests that difluorination at C24 may also influence other factors like membrane permeability. nih.gov

In the context of 19-norvitamin D3 derivatives, 24,24-difluorination has been shown to dramatically increase VDR binding affinity. For example, 24,24-difluoro-1β,3β,25-dihydroxy-19-norvitamin D3 and 24,24-difluoro-1α,3α,25-dihydroxy-19-norvitamin D3 exhibited approximately 400- and 30-fold greater binding affinities, respectively, than their non-fluorinated versions. jst.go.jpjst.go.jpnih.govmdpi.com

Table 1: VDR Binding Affinity of this compound and Related Analogs

CompoundRelative VDR Binding AffinityReference
25-hydroxyvitamin D3Baseline mdpi.com
This compound1.8 times higher than 25(OH)D3 mdpi.com
(24S)-24-Fluoro-25-hydroxyvitamin D3Slightly lower than 25(OH)D3 nih.govmdpi.com
(24R)-24-Fluoro-25-hydroxyvitamin D3Slightly lower than 25(OH)D3 nih.govmdpi.com
23,23-Difluoro-25-hydroxyvitamin D312 times lower than 25(OH)D3 mdpi.com
1α,25-dihydroxyvitamin D3Equal to 24,24-difluoro-1α,25-dihydroxyvitamin D3 nih.gov
24,24-Difluoro-1β,3β,25-dihydroxy-19-norvitamin D3~400-fold greater than non-fluorinated analog jst.go.jpjst.go.jpnih.govmdpi.com
24,24-Difluoro-1α,3α,25-dihydroxy-19-norvitamin D3~30-fold greater than non-fluorinated analog jst.go.jpjst.go.jpnih.govmdpi.com

Stereochemical Influence (R/S Configuration at C24) on Metabolic Stability and Biological Activity

The stereochemistry at the C24 position, specifically the R or S configuration of a single fluorine substituent, plays a crucial role in the metabolic stability and, consequently, the biological activity of vitamin D analogs. The primary enzyme responsible for the catabolism of vitamin D is CYP24A1, which hydroxylates the side chain at the C24 or C23 positions. nih.gov

Studies have shown that the (24R)-configured fluoro-25-hydroxyvitamin D3 isomer is more resistant to metabolism by human CYP24A1 than its (24S)-isomer. nih.govmdpi.com This increased metabolic stability of the (24R)-isomer is significant because blocking this catabolic pathway can prolong the biological half-life of the vitamin D analog, potentially enhancing its therapeutic effects. nih.gov

In contrast, for 23-fluorinated analogs, the (23S)-isomer exhibits greater resistance to CYP24A1-mediated metabolism than the (23R)-isomer. nih.govmdpi.com This highlights the precise stereochemical requirements of the CYP24A1 active site.

While monofluorination at C24 can confer metabolic resistance, difluorination at this position also effectively blocks hydroxylation by CYP24A1. mdpi.comnih.gov this compound has been shown to have nearly the same resistance to CYP24A1 metabolism as 23,23-difluoro-25-hydroxyvitamin D3, both being significantly more stable than the non-fluorinated 25-hydroxyvitamin D3. mdpi.com This resistance to degradation is a key factor in the potent biological activity observed for 24,24-difluorinated analogs. nih.gov

The biological activity of this compound has been found to be almost identical to that of 25-hydroxyvitamin D3 in stimulating intestinal calcium transport, bone calcium mobilization, and healing of rickets in rats. nih.gov This suggests that the 24-hydroxylation step is not essential for these physiological functions of vitamin D. nih.gov

Role of Side-Chain Modifications Beyond C24 in Modulating Biological Effects

One area of investigation has been the extension of the side chain. For instance, the synthesis of 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 and its 1α-hydroxylated analog demonstrated that the introduction of methyl groups at C26 and C27, in combination with C24 difluorination, results in highly potent vitamin D analogs. nih.govelsevierpure.com These analogs showed in vivo bioactivity similar to their respective non-fluorinated counterparts. nih.govelsevierpure.com Specifically, 24,24-difluoro-1α,25-dihydroxy-26,27-dimethylvitamin D3 was found to be about three times more active than 1,25-dihydroxyvitamin D3 in inducing calcium-binding protein in an organ-cultured duodenum. nih.govelsevierpure.com

The introduction of a methylene (B1212753) group at the C-2 position of 24,24-difluoro-19-nor-1α,25-dihydroxyvitamin D3 has been shown to significantly increase bone calcium mobilization in vivo. acs.org This suggests that modifications to the A-ring, in conjunction with side-chain fluorination, can lead to analogs with enhanced and specific biological activities.

Furthermore, the development of a chemical library of side-chain fluorinated vitamin D analogs has revealed that the position of fluorination has a marked effect on metabolic stability. researchgate.net For example, fluorination at the C22 position had a lesser effect on metabolic stability compared to fluorination at the C23 and C24 positions. researchgate.net This systematic approach to side-chain modification allows for the fine-tuning of the biological properties of vitamin D analogs for potential therapeutic applications. researchgate.netresearchgate.net

Table 2: Impact of Side-Chain Modifications on Biological Activity

CompoundModificationBiological EffectReference
24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3C26 and C27 dimethylationSimilar in vivo bioactivity to 25-hydroxyvitamin D3 nih.govelsevierpure.com
24,24-Difluoro-1α,25-dihydroxy-26,27-dimethylvitamin D3C26 and C27 dimethylation, 1α-hydroxylation~3 times more active than 1,25-dihydroxyvitamin D3 in inducing calcium-binding protein nih.govelsevierpure.com
2-methylene-24,24-difluoro-19-nor-1α,25-dihydroxyvitamin D3C-2 methylene groupMarkedly increased bone calcium mobilization acs.org
C22-fluorinated vitamin D analogsFluorination at C22Less effect on metabolic stability compared to C23/C24 fluorination researchgate.net

Structure-Based Design of this compound Analogues for Modulated Potency and Selectivity

The design of novel this compound analogues with modulated potency and selectivity is guided by an understanding of the structure-activity relationships and the interactions with the VDR and metabolizing enzymes. The goal is to develop compounds with enhanced therapeutic efficacy and reduced side effects.

A key strategy is the convergent synthesis approach, which allows for the efficient creation of a variety of analogues by combining different A-ring and CD-ring fragments. nih.govnih.gov This modular approach facilitates the systematic exploration of how different structural modifications influence biological activity. For example, the Wittig-Horner reaction is a key step in the convergent synthesis of many fluorinated vitamin D analogs. acs.org

Structure-based design also involves considering the stereochemistry of the molecule. The development of methods for the stereo-selective fluorination of the vitamin D3 side-chain has been crucial in producing specific isomers with desired properties. nih.gov For instance, Sharpless asymmetric dihydroxylation has been used to introduce a stereocenter at the C24 position, which can then be converted to a specific fluoro-isomer. nih.gov

The design of VDR-silent analogs is another important area of research. These are compounds that have minimal activity through the VDR but may have other beneficial effects. For example, a novel vitamin D-based VDR-silent SREBP inhibitor, KK-052, was synthesized from a 24,24-difluoro-CD ring ketone. nih.gov

Furthermore, modifications to the D-ring of the vitamin D molecule, in combination with side-chain fluorination, have been explored. The synthesis of 24,24-difluoro-16-ene-1-hydroxymethyl-25-hydroxyvitamin D3 analogs has shown that the 1β-isomers can exhibit significant antiproliferative activity with no calcemic activity in vivo. nih.gov

The ultimate aim of these design strategies is to create analogs with a dissociated profile of activities, for example, high anti-proliferative or anti-inflammatory effects with low calcemic potential, which would be highly desirable for the treatment of various diseases, including cancer and autoimmune disorders. jst.go.jp

Comparative Analysis of SAR with Other Fluorinated and Non-fluorinated Vitamin D Analogs

The structure-activity relationship of this compound is best understood when compared with other fluorinated and non-fluorinated vitamin D analogs. This comparative analysis provides valuable insights into the role of fluorine in modulating the biological properties of these molecules.

Comparison with Other Fluorinated Analogs: The position of fluorination on the vitamin D side chain is a critical determinant of biological activity.

C23-Fluorination: 23,23-difluoro-25-hydroxyvitamin D3 shows significantly lower VDR binding affinity than 25-hydroxyvitamin D3, indicating that this position is less favorable for fluorination in terms of VDR interaction. mdpi.com However, it does confer resistance to CYP24A1 metabolism. mdpi.com

C26,27-Hexafluorination (Falecalcitriol): Falecalcitriol, a 26,26,26,27,27,27-hexafluorinated analog of 1α,25-dihydroxyvitamin D3, is a clinically approved drug. nih.govjst.go.jp It is more slowly metabolized by CYP24A1 than the natural hormone and exhibits potent biological activity. nih.gov Interestingly, its major metabolite, (23S)-23-hydroxyfalecalcitriol, is equipotent to the parent compound. nih.gov

Monofluorination vs. Difluorination at C24: While difluorination at C24 consistently enhances VDR binding affinity, monofluorination at this position can have a slightly negative impact. nih.govmdpi.com However, both strategies effectively block CYP24A1-mediated metabolism.

19-nor Analogs: The combination of 24,24-difluorination with a 19-nor A-ring structure leads to a dramatic increase in VDR binding affinity compared to the corresponding non-fluorinated 19-nor analogs. jst.go.jpjst.go.jpnih.govmdpi.com

This comparative analysis underscores the principle that the introduction of fluorine is a powerful tool for fine-tuning the biological profile of vitamin D analogs. The specific position and number of fluorine atoms, as well as other structural modifications, can be strategically combined to develop new analogs with desired therapeutic properties.

Future Research Directions and Unanswered Questions

Development of Novel and Green Synthetic Methodologies for 24,24-Difluoro-25-hydroxyvitamin D3 and its Analogues

The synthesis of fluorinated vitamin D3 analogues is an area of active development. nih.gov Future research will likely focus on creating more efficient and environmentally friendly synthetic routes. Key areas for exploration include:

Convergent Synthesis: Improving convergent synthetic strategies, which involve the separate synthesis of the A-ring and the CD-ring systems followed by their coupling, will be crucial. nih.govacs.org For instance, the Wittig-Horner reaction is a common method for coupling these fragments. acs.org

Stereoselective Fluorination: Developing new methods for the stereo-selective introduction of fluorine atoms at various positions on the vitamin D side-chain is a significant goal. mdpi.com Recent advancements have utilized electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) to achieve high diastereoselectivity. mdpi.com

Green Chemistry Approaches: The application of green chemistry principles to vitamin D synthesis is an emerging field. researchgate.net Future methodologies may focus on reducing solvent usage, employing catalytic processes, and utilizing continuous flow technologies to minimize environmental impact and improve efficiency. researchgate.netacs.orgacs.org Life cycle assessments will be essential to benchmark the environmental performance of new synthetic pathways against traditional batch processes. researchgate.net

Comprehensive Elucidation of Non-Canonical Molecular Interactions and Novel Receptor Pathways

While the vitamin D receptor (VDR) is the classical target of vitamin D compounds, evidence suggests the existence of non-canonical signaling pathways. mdpi.comresearchgate.netnih.gov Future research should aim to:

Identify Alternative Receptors: Investigate the potential interaction of this compound with other nuclear receptors, such as retinoid-related orphan receptors (RORα and RORγ) and the aryl hydrocarbon receptor (AhR). mdpi.comresearchgate.netresearchgate.net Some vitamin D analogues have been shown to act as inverse agonists of RORα/γ. mdpi.com

Explore VDR-Independent Mechanisms: Delve into VDR-independent actions. For example, certain fluorinated vitamin D analogues have been found to inhibit sterol regulatory element-binding proteins (SREBPs) by inducing the degradation of the SREBP cleavage-activating protein (SCAP). nih.govfrontiersin.org

Characterize Non-Genomic Signaling: Further characterize the rapid, non-genomic effects initiated at the cell membrane, which involve the activation of various signaling molecules like protein kinase C (PKC) and mitogen-activated protein (MAP) kinases. mdpi.com These pathways can be triggered within minutes and are independent of gene transcription. nih.gov

Advanced Computational Modeling and Molecular Dynamics Simulations of Ligand-VDR Interactions

Computational approaches are invaluable for understanding the molecular interactions that govern the activity of vitamin D analogues. Future research in this area should include:

Enhanced Simulation Techniques: Employing advanced simulation methods like the generalized replica exchange with solute tempering (gREST) to better sample the conformational changes of the VDR ligand-binding domain upon ligand binding. nih.gov Such techniques can provide insights into how agonists and antagonists differentially modulate the receptor's structure. nih.gov

Predicting Binding Affinity and Activity: Using molecular dynamics (MD) simulations to predict the binding affinity and functional consequences of fluorination at the C-24 position. researchgate.netoup.com These simulations can reveal subtle differences in how various ligands interact with key residues within the VDR's ligand-binding pocket and influence the conformation of critical regions like helix 12. nih.govresearchgate.netd-nb.info

Investigating Unbinding Pathways: Utilizing techniques such as random acceleration molecular dynamics (RAMD) to study the ligand's entry and exit pathways from the VDR, which can inform the design of analogues with desired kinetic properties. nih.gov

Discovery of New Biological Activities in Diverse Cellular and Animal Models Focusing on Underlying Mechanisms

While initial studies have compared the activity of this compound to its non-fluorinated counterpart, a broader investigation into its biological effects is warranted. nih.gov Future studies should:

Expand Disease Models: Test the efficacy of this compound in a wider range of preclinical models for diseases such as cancer, autoimmune disorders, and metabolic conditions. researchgate.netnih.gov The blocking of 24-hydroxylation by the difluoro substitution may lead to enhanced potency in various systems. nih.govphysiology.org

Elucidate Mechanisms of Action: Move beyond phenotypic observations to uncover the specific molecular mechanisms responsible for its biological activities. This includes investigating its effects on cell proliferation, differentiation, apoptosis, and immune modulation in different cell types. nih.govnih.gov

Comparative Analogue Studies: Conduct head-to-head comparisons with other fluorinated and non-fluorinated vitamin D analogues to understand how specific structural modifications influence biological outcomes. For example, the position of fluorine atoms (e.g., C-23 vs. C-24) can significantly impact VDR binding and metabolic stability. mdpi.com

Innovation in Analytical Techniques for Ultra-Sensitive and Multiplexed Metabolite Profiling

The ability to accurately measure this compound and its metabolites in biological samples is crucial for preclinical research. Future analytical advancements should focus on:

Enhanced Mass Spectrometry: Developing more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov The use of novel derivatization reagents, such as 2-fluoro-1-methylpyridinium (FMP) p-toluene sulfonate, can improve ionization efficiency and chromatographic separation of various vitamin D metabolites. nih.gov

Multiplexed Profiling: Creating multiplexed assays that can simultaneously quantify a panel of vitamin D metabolites from a single, small sample. nih.govacs.org This "vitamin D metabolomics" approach, often facilitated by derivatization techniques, can provide a comprehensive picture of the metabolic pathways. nih.govnih.gov

Isotope-Coded Derivatization: Implementing isotope-coded derivatization strategies to enable sample multiplexing, which allows for the simultaneous analysis of multiple samples in a single run, thereby increasing throughput and reducing analytical variability. acs.orgresearchgate.net

Exploration of Potential Synergistic Effects with Other Biological Modulators in Preclinical Settings

Combination therapies often yield superior therapeutic outcomes compared to monotherapies. Future preclinical research should explore:

Cancer Combination Therapies: Investigating the synergistic or additive effects of this compound with established anticancer agents like platinum-based drugs (e.g., cisplatin) or CDK4/6 inhibitors (e.g., palbociclib). nih.govkuleuven.be

Metabolic Regulation: Examining potential synergies with drugs that target metabolic pathways. For example, combining vitamin D analogues with inhibitors of the enzyme 24-hydroxylase (CYP24A1), such as ketoconazole, can prevent the degradation of the active compounds and enhance their growth-inhibitory effects. auajournals.org

Immunomodulatory Combinations: Assessing the combination of this compound with immunomodulatory agents in models of autoimmune disease or cancer immunotherapy. Vitamin D compounds have been shown to modulate the expression of immune-related genes and could potentiate the effects of other immune-targeted therapies. mdpi.com

Q & A

Q. What are the key synthetic routes for producing 24,24-difluoro-25-hydroxyvitamin D₃, and how do structural modifications affect its stability?

The synthesis of 24,24-difluoro-25-hydroxyvitamin D₃ involves strategic fluorination at the C-24 position to block 24-hydroxylation, a critical metabolic step. An optimized method starts with vitamin D₂, utilizing a 11-step process with a total yield of 9.3%. Key steps include hydroxylation, fluorination, and stereochemical control to preserve biological activity . Fluorination enhances metabolic stability by resisting CYP24A1-mediated degradation, as seen in analogs like falecalcitriol (26,27-hexafluorocalcitriol), which exhibits prolonged in vivo action .

Q. How does 24,24-difluoro-25-hydroxyvitamin D₃ compare to 25-hydroxyvitamin D₃ in maintaining calcium-phosphate homeostasis?

In young vitamin D-deficient rats, 24,24-difluoro-25-hydroxyvitamin D₃ demonstrated equivalent potency to 25-hydroxyvitamin D₃ in stimulating intestinal calcium transport, maintaining plasma calcium/phosphorus levels, and promoting bone mineralization. This indicates that 24-hydroxylation is dispensable for calcium-phosphate regulation during growth . Similar results were observed in female rats, where the analog supported normal reproduction and skeletal development without 24-hydroxylation .

Q. What analytical methods are recommended for quantifying 24,24-difluoro-25-hydroxyvitamin D₃ in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying vitamin D metabolites, including 24,24-difluoro-25-hydroxyvitamin D₃. Isotope-dilution MS with deuterated internal standards (e.g., 24,25-dihydroxyvitamin D₃-26,26,26,27,27,27-d₆) ensures precision in complex matrices like serum or dried blood spots . Method validation should include sensitivity (LOQ < 1 ng/mL), interlaboratory reproducibility, and correlation with clinical outcomes (e.g., eGFR) .

Advanced Research Questions

Q. How does the absence of 24-hydroxylation impact embryonic development and non-classical vitamin D functions?

While 24-hydroxylation is unnecessary for calcium homeostasis, it plays a role in embryonic development. In vitamin D-deficient hens, 24,24-difluoro-25-hydroxyvitamin D₃ restored normal hatchability when combined with 1,25-dihydroxyvitamin D₃, suggesting that 24-hydroxylated metabolites may regulate non-classical pathways (e.g., cell differentiation or signaling) during embryogenesis . This contrasts with findings in rats, highlighting species-specific metabolic requirements.

Q. What experimental models are most suitable for studying the dual roles of 24,24-difluoro-25-hydroxyvitamin D₃ in bone health and metabolic pathways?

  • In vitro models : Use CYP24A1 knockout cell lines to isolate 24-hydroxylation-independent effects, such as VDR (vitamin D receptor) binding and transcriptional activation .
  • In vivo models :
    • Rodents : Assess skeletal phenotypes (e.g., bone mineral density, fracture healing) in vitamin D-deficient rats treated with the analog .
    • Avian models : Evaluate embryonic development and hatchability in hens, as avian systems uniquely require 24,25-dihydroxyvitamin D₃ for egg viability .

Q. How do fluorinated vitamin D analogs alter receptor binding and downstream genomic responses compared to native metabolites?

Fluorination at C-24 increases the analog’s half-life by reducing CYP24A1-mediated catabolism. X-ray crystallography shows that fluorinated side chains maintain VDR binding affinity but may alter coactivator recruitment. For example, 24,24-difluoro-25-hydroxyvitamin D₃ retains calcemic activity but lacks the ability to induce 24-hydroxylase expression, suggesting selective modulation of VDR-target genes .

Q. What contradictions exist in the literature regarding the necessity of 24-hydroxylation, and how can they be resolved?

Contradictory Findings Possible Explanations
24-hydroxylation is dispensable in rats for calcium homeostasis Species-specific metabolism or redundancy in calcium-regulatory pathways.
24-hydroxylation is critical for avian embryonic development Unique requirements for 24,25-dihydroxyvitamin D₃ in egg maturation.
Fluorinated analogs show variable potency in vitro vs. in vivo Differences in metabolic stability or tissue-specific VDR expression.

Q. What methodological pitfalls should researchers avoid when designing studies on fluorinated vitamin D analogs?

  • Dosage timing : Continuous subcutaneous infusion (e.g., in rats ) vs. bolus dosing may yield divergent pharmacokinetic profiles.
  • Matrix effects : Use deuterated internal standards to correct for ion suppression in LC-MS/MS .
  • Species selection : Avian models may overemphasize 24-hydroxylation’s role compared to rodents .

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